molecular formula C12H16N6O4 B6533264 ethyl 2-(2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamido)acetate CAS No. 1058197-49-1

ethyl 2-(2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamido)acetate

Cat. No.: B6533264
CAS No.: 1058197-49-1
M. Wt: 308.29 g/mol
InChI Key: FEIUROUYNUAZTC-UHFFFAOYSA-N
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Description

Ethyl 2-(2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamido)acetate is a useful research compound. Its molecular formula is C12H16N6O4 and its molecular weight is 308.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 308.12330301 g/mol and the complexity rating of the compound is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-(2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamido)acetate (CAS Number: 1058197-49-1) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₂H₁₆N₆O₄
Molecular Weight308.2932 g/mol
CAS Number1058197-49-1
SMILESCCOC(=O)CNC(=O)Cn1cnc2c(c1=O)nnn2CC

This compound exhibits its biological activity primarily through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby preventing substrate binding and subsequent catalysis.
  • Receptor Modulation : It can act as an agonist or antagonist in various signaling pathways critical for physiological processes.

Antimicrobial Activity

Studies have shown that derivatives of triazole compounds exhibit notable antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains.

For example:

  • Minimum Inhibitory Concentration (MIC) values indicate its potency against pathogens like Escherichia coli and Staphylococcus aureus.
Bacterial StrainMIC (mg/ml)
E. coli0.125
S. aureus0.083

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Cytotoxicity

The cytotoxic effects of this compound have also been investigated. In vitro studies demonstrated that it exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells.

Case Study : A study involving various cancer cell lines reported an LC50 (lethal concentration for 50% of cells) ranging from 280 to 765 µg/ml for different derivatives of triazoles similar to this compound.

Research Findings

Recent research has highlighted the potential of triazole derivatives in treating various diseases:

  • Antiviral Activity : Similar compounds have shown efficacy against viral infections by inhibiting viral replication.
  • Antiparasitic Effects : Triazole derivatives have been effective against parasitic infections such as cryptosporidiosis.

Properties

IUPAC Name

ethyl 2-[[2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O4/c1-3-18-11-10(15-16-18)12(21)17(7-14-11)6-8(19)13-5-9(20)22-4-2/h7H,3-6H2,1-2H3,(H,13,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEIUROUYNUAZTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C=N2)CC(=O)NCC(=O)OCC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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